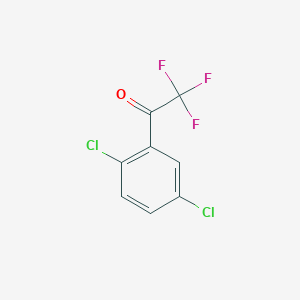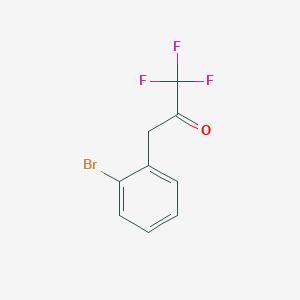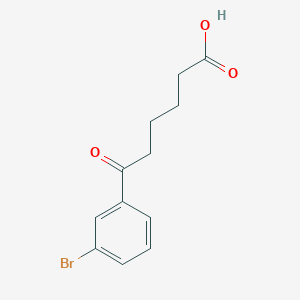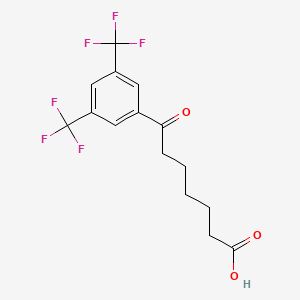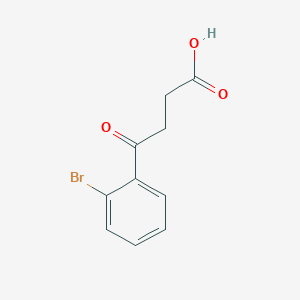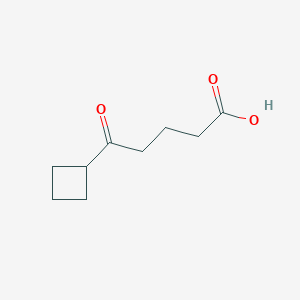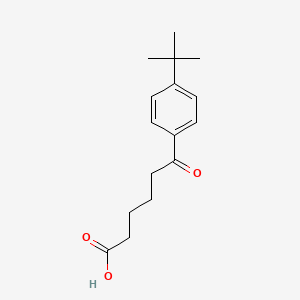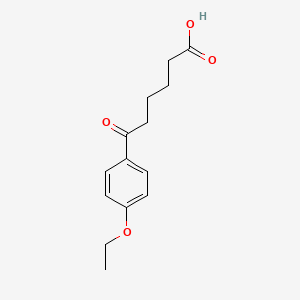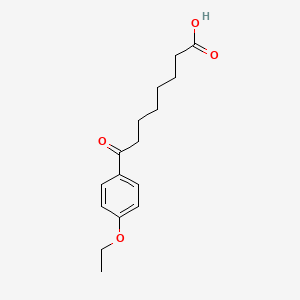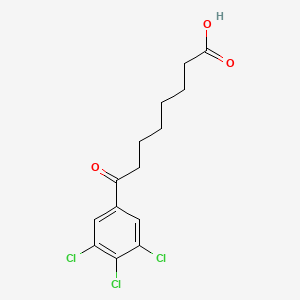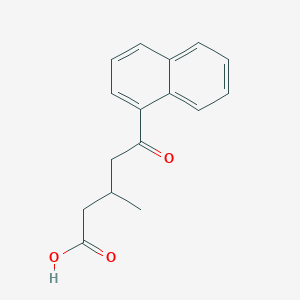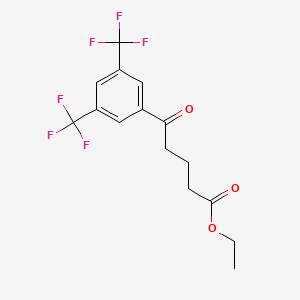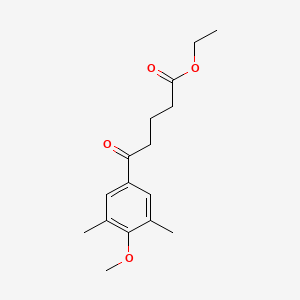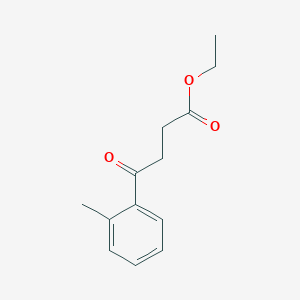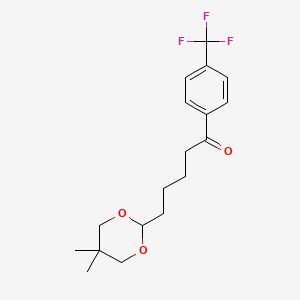
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a derivative of 1,3-dioxane, which is a type of cyclic ether. The “5,5-Dimethyl” indicates that there are two methyl groups attached to the 5th carbon atom in the 1,3-dioxane ring. The “4’-trifluoromethylvalerophenone” part suggests the presence of a trifluoromethyl group and a valerophenone structure, which is a type of aromatic ketone.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3-dioxane ring, possibly through an acetal formation reaction. The trifluoromethyl group could be introduced through various methods, such as the use of a trifluoromethylating reagent. The exact synthesis would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure would be characterized by the 1,3-dioxane ring, the trifluoromethyl group, and the aromatic ketone. These functional groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the 1,3-dioxane ring could be opened under acidic or basic conditions. The trifluoromethyl group is generally quite stable but could potentially be transformed under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and distribution in biological systems.Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Fluorescent Nanomaterials
- Application Summary : This compound is used in the fabrication of AIEgen-based fluorescent nanomaterials . These nanomaterials show enhanced fluorescence efficiency and superior photostability, offering unique advantages in biological applications .
- Methods of Application : The fabrication methods of AIEgen-based nanomaterials involve the use of luminogens with the feature of aggregation-induced emission (AIEgen). These materials are then used to prepare advanced luminescent materials .
- Results or Outcomes : The use of AIEgen-based nanomaterials in biological applications has shown promising results due to their enhanced fluorescence efficiency and superior photostability .
-
Scientific Field: Crystal and Molecular Structure Analysis
- Application Summary : “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylvalerophenone” has been used in the study of crystal and molecular structures .
- Methods of Application : The methods involve the use of various analytical techniques to determine the crystal and molecular structure of the compound .
- Results or Outcomes : The results of these studies provide valuable information about the structural properties of the compound .
-
Scientific Field: Organic Synthesis
- Application Summary : This compound can be used as a building block in organic synthesis . It can be used to synthesize more complex organic molecules .
- Methods of Application : The specific methods of application would depend on the target molecule being synthesized .
- Results or Outcomes : The outcomes of these syntheses would be the production of more complex organic molecules .
-
Scientific Field: Drug Discovery
- Application Summary : This compound could potentially be used in drug discovery . It could be used as a starting point for the synthesis of new drug candidates .
- Methods of Application : The methods of application would involve using this compound in various chemical reactions to synthesize potential drug candidates .
- Results or Outcomes : The outcomes of these applications would be the discovery of new potential drug candidates .
-
Scientific Field: Material Science
- Application Summary : This compound can be used in the development of new materials . It can be used to modify the properties of existing materials or to create entirely new materials with desired properties .
- Methods of Application : The specific methods of application would depend on the type of material being developed .
- Results or Outcomes : The outcomes of these applications would be the development of new materials with improved or novel properties .
-
Scientific Field: Chemical Sensors
- Application Summary : This compound could potentially be used in the development of chemical sensors . It could be used as a sensing element in a sensor to detect specific chemical species .
- Methods of Application : The methods of application would involve incorporating this compound into a sensor design .
- Results or Outcomes : The outcomes of these applications would be the development of new sensors capable of detecting specific chemical species .
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Zukünftige Richtungen
Further studies could be conducted to synthesize this compound and investigate its physical and chemical properties. If the compound shows promising biological activity, it could be further optimized and potentially developed into a therapeutic agent.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed.
Eigenschaften
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3O3/c1-17(2)11-23-16(24-12-17)6-4-3-5-15(22)13-7-9-14(10-8-13)18(19,20)21/h7-10,16H,3-6,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWAICZIFTUER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645952 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone | |
CAS RN |
898786-71-5 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

